molecular formula C13H23NO6 B13456183 4-{[(Tert-butoxy)carbonyl]amino}-7-methoxy-7-oxoheptanoic acid

4-{[(Tert-butoxy)carbonyl]amino}-7-methoxy-7-oxoheptanoic acid

Cat. No.: B13456183
M. Wt: 289.32 g/mol
InChI Key: WYIOXJANNCCARU-UHFFFAOYSA-N
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Description

4-{[(Tert-butoxy)carbonyl]amino}-7-methoxy-7-oxoheptanoic acid is an organic compound that belongs to the class of gamma amino acids and derivatives. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine groups during chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(Tert-butoxy)carbonyl]amino}-7-methoxy-7-oxoheptanoic acid typically involves the protection of the amino group with a Boc group. This is achieved using di-tert-butyl dicarbonate (Boc2O) as the electrophile in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic addition-elimination, forming a tetrahedral intermediate, followed by the elimination of a carbonate ion .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-{[(Tert-butoxy)carbonyl]amino}-7-methoxy-7-oxoheptanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: TFA is commonly used to remove the Boc protecting group.

Major Products Formed

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Free amine.

Scientific Research Applications

4-{[(Tert-butoxy)carbonyl]amino}-7-methoxy-7-oxoheptanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-{[(Tert-butoxy)carbonyl]amino}-7-methoxy-7-oxoheptanoic acid involves the protection of the amino group by the Boc group. This protection prevents unwanted side reactions during chemical synthesis. The Boc group can be selectively removed under acidic conditions, allowing for the controlled release of the free amine .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[(Tert-butoxy)carbonyl]amino}-7-methoxy-7-oxoheptanoic acid is unique due to its specific structure, which includes a methoxy group and a seven-carbon chain. This structure provides distinct chemical properties and reactivity compared to similar compounds.

Properties

IUPAC Name

7-methoxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]-7-oxoheptanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO6/c1-13(2,3)20-12(18)14-9(5-7-10(15)16)6-8-11(17)19-4/h9H,5-8H2,1-4H3,(H,14,18)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYIOXJANNCCARU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCC(=O)O)CCC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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